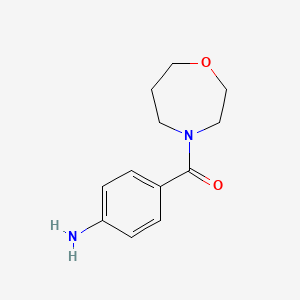

4-(1,4-Oxazepane-4-carbonyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEMDDSEBRMFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,4 Oxazepane 4 Carbonyl Aniline

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of the target molecule, 4-(1,4-oxazepane-4-carbonyl)aniline, suggests that the most logical disconnection is at the amide bond. amazonaws.com This bond can be retrosynthetically cleaved to yield two primary precursors: 1,4-oxazepane (B1358080) and a derivative of 4-aminobenzoic acid, such as 4-aminobenzoyl chloride or 4-nitrobenzoyl chloride, which can be later reduced to the aniline (B41778). google.com

This leads to two main forward synthetic strategies:

Strategy A: Direct Amide Bond Formation. This approach involves the coupling of a pre-formed 1,4-oxazepane ring with a suitable 4-aminobenzoic acid derivative.

Strategy B: Oxazepane Ring Construction. This strategy focuses on building the 1,4-oxazepane ring onto an existing aniline-derived fragment.

Direct Amide Bond Formation Approaches

The formation of the amide linkage is a pivotal step in the synthesis of this compound. This can be achieved through various amidation methods.

Coupling Reactions of 4-Aminoaniline Derivatives with 1,4-Oxazepane-4-carboxylic Acid Derivatives

A common and direct method involves the reaction of 1,4-oxazepane with a reactive derivative of 4-aminobenzoic acid. A plausible route is the acylation of 1,4-oxazepane with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. The initial acylation would proceed via nucleophilic acyl substitution, where the secondary amine of the 1,4-oxazepane attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation between 1,4-oxazepane and a protected 4-aminobenzoic acid derivative. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective for coupling electron-deficient anilines and functionalized carboxylic acids. nih.gov

| Reactants | Coupling Reagents | Product | Reference |

| 1,4-Oxazepane and 4-Nitrobenzoyl chloride | None (direct reaction) | 4-(1,4-Oxazepane-4-carbonyl)-1-nitrobenzene | Inferred from general amide synthesis |

| 1,4-Oxazepane and N-Boc-4-aminobenzoic acid | EDC, DMAP, HOBt | tert-butyl (4-((1,4-oxazepan-4-yl)carbonyl)phenyl)carbamate | nih.gov |

Alternative Amidation Strategies

Other amidation strategies could also be explored. For instance, the reaction of 1,4-oxazepane with an activated ester of 4-aminobenzoic acid (e.g., an N-hydroxysuccinimide ester) could provide the desired amide under mild conditions. Another approach could involve the use of transamidation reactions, although this is generally less common for this type of transformation.

Oxazepane Ring Construction Methodologies

Cyclization Reactions Involving Aniline-Derived Intermediates

One approach to forming the 1,4-oxazepane ring involves the cyclization of a linear precursor that already contains the aniline or a protected aniline moiety. For example, a suitably substituted N-(2-hydroxyethyl)aniline derivative could undergo an intramolecular cyclization to form the seven-membered ring. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine, which could potentially be adapted. nih.gov

Another strategy involves the use of N-propargylamines as versatile building blocks for the synthesis of various N-heterocycles, including 1,4-oxazepanes. rsc.orgresearchgate.net This would entail the synthesis of an N-propargyl derivative of a 4-aminoaniline precursor, followed by a cyclization step.

| Starting Material | Key Reaction Type | Resulting Scaffold | Reference |

| Polymer-supported homoserine | Intramolecular cyclization | Chiral 1,4-oxazepane-5-carboxylic acids | nih.gov |

| N-propargylamines | Cyclization | 1,4-Oxazepane core | rsc.orgresearchgate.net |

Multicomponent Reactions for Heterocycle Formation

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic systems in a single step. While a specific MCR for the direct synthesis of this compound has not been reported, the general principles of MCRs could be applied to construct the 1,4-oxazepine (B8637140) core. For instance, a reaction involving an amino alcohol, an aldehyde, and an isocyanide (an Ugi-type reaction) could potentially be designed to generate a precursor to the desired oxazepane ring.

Stereoselective Synthesis Considerations for Oxazepane Chirality

The 1,4-oxazepane ring is a seven-membered heterocycle that can possess chiral centers, leading to the existence of enantiomers or diastereomers. The biological activity of such compounds can be highly dependent on their stereochemistry. Therefore, controlling the chirality of the oxazepane ring during synthesis is a critical consideration.

While a specific stereoselective synthesis for this compound is not extensively documented in publicly available literature, general strategies for the chiral synthesis of 1,4-oxazepane derivatives can be applied. Research into the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, for instance, provides valuable insights. nih.govrsc.orgresearchgate.netrsc.org These methods often serve as a foundation for producing a variety of functionalized 1,4-oxazepanes.

One prominent approach involves starting with a chiral precursor, such as a polymer-supported homoserine derivative. nih.govrsc.orgresearchgate.netrsc.org The synthesis can proceed through the formation of N-phenacyl nitrobenzenesulfonamides, followed by cleavage from the polymer support. nih.govrsc.orgresearchgate.netrsc.org The conditions of this cleavage can influence the stereochemical outcome. For example, using trifluoroacetic acid (TFA) can lead to spontaneous lactonization, while a combination of TFA and triethylsilane (Et3SiH) may yield a mixture of diastereomeric 1,4-oxazepane derivatives. nih.govrsc.orgresearchgate.netrsc.org

The regioselectivity and stereoselectivity of these reactions are often dependent on the substitution patterns of the starting materials. nih.govrsc.orgresearchgate.netrsc.org Subsequent steps, such as the catalytic hydrogenation of a nitro group to an aniline, can also impact the ease of separation of the resulting diastereomers. nih.govrsc.orgresearchgate.netrsc.org In some cases, the choice of catalyst, like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), can be crucial to avoid undesired side reactions such as hydrogenolysis. nih.gov

The enantioselective desymmetrization of prochiral starting materials represents another advanced strategy. For instance, chiral Brønsted acids have been utilized as catalysts in the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.gov This highlights the potential of catalytic asymmetric methods to control the stereochemistry of seven-membered heterocyclic systems. The success of such methods often depends on the electronic properties of the substituents on the aromatic ring. nih.gov

Table 1: Factors Influencing Stereoselectivity in 1,4-Oxazepane Synthesis

| Factor | Description | Potential Impact on Stereoselectivity |

| Starting Material | Use of chiral precursors like polymer-supported homoserine. | Introduces a defined stereocenter from the outset. |

| Cleavage Conditions | Reagents used to cleave intermediates from solid support (e.g., TFA vs. TFA/Et3SiH). | Can lead to either retention of configuration or the formation of diastereomeric mixtures. nih.govrsc.orgresearchgate.netrsc.org |

| Substituent Effects | Electronic nature and position of substituents on aromatic rings. | Can influence the regioselectivity and the ratio of diastereomers formed. nih.govnih.gov |

| Catalyst Choice | Type of catalyst used in subsequent transformations (e.g., hydrogenation). | Can affect the stereochemical outcome and prevent unwanted side reactions. nih.gov |

| Catalytic System | Use of chiral catalysts, such as Brønsted acids. | Enables enantioselective synthesis from prochiral substrates. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents, and the development of catalytic methods. imist.maresearchgate.netresearchgate.netnih.govnih.gov

The formation of the amide bond is a key step in the synthesis. Traditional methods often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Green chemistry encourages the development of catalytic approaches for amide bond formation. ucl.ac.uk While direct catalytic amidation of unactivated carboxylic acids and anilines is challenging, various catalytic systems are being explored. ucl.ac.uk

Biocatalysis offers a promising green alternative. rsc.org Enzymes, such as lipases, can catalyze amide bond formation under mild conditions, often in aqueous or green solvents. rsc.orgmdpi.com For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of various amides with high conversions and yields, minimizing the need for extensive purification. mdpi.com The use of enzymes can address several principles of green chemistry, including catalysis, use of renewable feedstocks (enzymes), and designing for degradation. researchgate.netrsc.org

Solvent selection is another critical aspect of green synthesis. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. Water is often considered the greenest solvent, and developing synthetic steps that can be performed in aqueous media is a key goal. imist.maresearchgate.net Other green solvents, such as cyclopentyl methyl ether, are also being investigated for enzymatic amidation reactions. mdpi.com

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is central to green synthetic design. nih.gov Catalytic methods are inherently more atom-economical than stoichiometric ones. rsc.org Designing a synthetic route that minimizes the use of protecting groups can also improve atom economy by reducing the number of reaction steps and the amount of waste generated. nih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to minimize waste generation. nih.gov |

| Atom Economy | Utilizing catalytic methods for amide bond formation to maximize the incorporation of starting materials into the final product. nih.gov |

| Less Hazardous Chemical Synthesis | Replacing hazardous reagents with safer alternatives, such as using enzymatic catalysts instead of toxic coupling agents. rsc.org |

| Designing Safer Chemicals | The inherent goal of medicinal chemistry to produce biologically active molecules with minimal toxicity aligns with this principle. |

| Safer Solvents and Auxiliaries | Employing water or green solvents like cyclopentyl methyl ether in reaction steps. nih.govmdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic processes. nih.gov |

| Use of Renewable Feedstocks | Utilizing enzymes, which are derived from renewable sources, as catalysts. nih.gov |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and associated waste. nih.gov |

| Catalysis | Employing catalytic reagents, such as enzymes or other catalysts, in place of stoichiometric reagents for amide bond formation. nih.govucl.ac.uk |

| Design for Degradation | While not directly related to the synthesis, considering the environmental fate of the final compound is part of a holistic green approach. nih.gov |

| Real-time analysis for Pollution Prevention | Implementing in-process analytical methods to monitor and control reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Chemical Reactivity and Transformation Pathways of 4 1,4 Oxazepane 4 Carbonyl Aniline

Reactivity of the Amide Linkage

The amide bond in 4-(1,4-Oxazepane-4-carbonyl)aniline is a key site for chemical transformations, including cleavage and modifications at the carbonyl center.

Cleavage and Hydrolysis Mechanisms

Amide bonds, while generally stable, can be cleaved under acidic or basic conditions. The hydrolysis of the amide linkage in this compound would yield 4-aminobenzoic acid and 1,4-oxazepane (B1358080). This reaction is typically catalyzed by a strong acid or base and involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide. The stability of the amide bond means that these reactions often require forcing conditions, such as elevated temperatures.

Functional Group Interconversions at the Carbonyl Center

The carbonyl group of the amide can undergo various interconversions. solubilityofthings.com Reduction of the amide to an amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk This reaction would convert the carbonyl group into a methylene (B1212753) group (CH2), yielding N-(4-aminobenzyl)-1,4-oxazepane. Conversely, the carbonyl group can participate in reactions that modify the substituents attached to it without cleaving the amide bond.

Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its aromatic ring and primary amine group, is susceptible to a range of chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group of the aniline moiety is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. openstax.org This means that electrophiles will preferentially add to the positions ortho and para to the amino group. However, the high reactivity can sometimes be a disadvantage, leading to multiple substitutions. openstax.org To control the reaction and achieve monosubstitution, the reactivity of the amino group can be tempered by converting it to an amide, such as an acetamide, prior to the substitution reaction. openstax.org Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic ring, primarily at the ortho and para positions. wikipedia.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO2) onto the ring. youtube.com

Sulfonation: Reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group (SO3H). wikipedia.org

Friedel-Crafts Reactions: These reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. openstax.org However, by first protecting the amino group as an amide, Friedel-Crafts alkylation and acylation can proceed. openstax.org

Table 1: Electrophilic Aromatic Substitution Reactions of Aniline Derivatives

| Reaction | Reagents | Product(s) |

| Bromination | Br2, FeBr3 | ortho- and para-bromoaniline |

| Nitration | HNO3, H2SO4 | ortho- and para-nitroaniline |

| Sulfonation | Fuming H2SO4 | ortho- and para-aminobenzenesulfonic acid |

N-Functionalization and Derivatization

The nitrogen atom of the primary amine can be functionalized through various reactions. Alkylation or acylation of the amine can introduce new substituents. For instance, reaction with an alkyl halide can lead to the formation of secondary or tertiary amines. Acylation, often using an acyl chloride or anhydride, converts the primary amine into a secondary amide. openstax.org This is a common strategy to protect the amine group or to modify the electronic properties of the aromatic ring. openstax.org

Reactions at the Primary Amine Group

The primary amine group itself is a site of significant reactivity.

Diazotization: Primary arylamines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form stable arenediazonium salts. openstax.org This diazotization reaction is a versatile starting point for a wide range of transformations, allowing the introduction of various functional groups by replacing the diazonium group. openstax.orgnih.gov

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. orientjchem.orgacta.co.in This reaction is reversible and is often catalyzed by an acid or a base. acta.co.in The formation of Schiff bases is a common method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various heterocyclic compounds. orientjchem.orgresearchgate.netresearchgate.net

Table 2: Reactions at the Primary Amine Group of Aniline

| Reaction | Reagents | Product Type |

| Diazotization | NaNO2, HCl (aq) | Arenediazonium salt |

| Schiff Base Formation | Aldehyde or Ketone, Acid/Base catalyst | Imine (Schiff Base) |

Reactivity of the 1,4-Oxazepane Heterocyclic Ring

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both a nitrogen and an oxygen atom. Its reactivity is influenced by the inherent ring strain, albeit modest compared to smaller rings, and the presence of the two heteroatoms which can act as nucleophiles or be targeted by electrophiles. The N-acylation with the 4-aminobenzoyl group significantly modifies the reactivity of the nitrogen atom, rendering it non-basic and non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Ring-Opening and Rearrangement Reactions

Ring-opening reactions of the 1,4-oxazepane ring in this compound would require cleavage of either a C-N or a C-O bond. Given the stability of the amide bond, these transformations would likely necessitate harsh reaction conditions.

Acid-Catalyzed Ring Opening: Under strong acidic conditions, protonation of the ether oxygen could initiate a ring-opening cascade. This could proceed via an E1 or S_N1-type mechanism, leading to a carbocationic intermediate that can be trapped by a nucleophile present in the medium. Alternatively, a bimolecular (S_N2) pathway involving attack by a strong nucleophile at one of the ring's α-carbons could also be envisioned, although this is generally less facile for ethers.

Base-Promoted Ring Opening: While less common for simple ethers, base-mediated ring-opening could potentially occur if a suitable leaving group is present on the carbon skeleton, or under conditions that promote elimination reactions. However, for an unsubstituted 1,4-oxazepane ring, this pathway is considered less probable.

Rearrangement Reactions: Rearrangements of the 1,4-oxazepane ring are not widely reported but could be induced under specific conditions, such as in the presence of strong Lewis acids or upon generation of a reactive intermediate within the ring. For instance, a Wagner-Meerwein type rearrangement could occur if a carbocation is formed at a ring carbon.

Table 1: Potential Ring-Opening Reactions of the 1,4-Oxazepane Ring

| Reaction Type | Reagents and Conditions | Potential Products | Plausible Mechanism |

| Acid-Catalyzed Hydrolysis | Concentrated H₂SO₄ or HCl, heat | 4-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzenaminium salt | Protonation of ether oxygen followed by nucleophilic attack of water. |

| Reductive Cleavage | LiAlH₄ or other strong reducing agents | 4-(1,4-Oxazepan-4-ylmethyl)aniline | Reduction of the amide carbonyl to a methylene group. |

Note: The reactions and products in this table are illustrative and based on the general reactivity of N-acyl heterocycles. Experimental validation for this compound is required.

Functionalization of Heteroatoms (N and O) within the Ring

Nitrogen Functionalization: The nitrogen atom in this compound is part of a stable amide linkage. Its lone pair is delocalized onto the carbonyl oxygen, making it significantly less nucleophilic and basic than a typical secondary amine. Therefore, direct alkylation or acylation at this nitrogen is highly unlikely without prior cleavage of the existing amide bond. Reductive conditions that cleave the C-N amide bond could, however, liberate the secondary amine of the oxazepane ring, which could then be subjected to further functionalization.

Oxygen Functionalization: The ether oxygen of the 1,4-oxazepane ring retains its Lewis basic character and can interact with strong electrophiles.

Lewis Acid Coordination: Lewis acids such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) can coordinate to the oxygen atom. This coordination can activate the adjacent C-O bonds towards nucleophilic attack, potentially leading to ring-opening.

Protonation: As mentioned earlier, strong Brønsted acids will protonate the ether oxygen, which is the initial step in acid-catalyzed ring cleavage.

Table 2: Potential Functionalization Reactions of the 1,4-Oxazepane Heteroatoms

| Heteroatom | Reaction Type | Reagents and Conditions | Potential Products | Notes |

| Nitrogen | Reductive N-deacylation followed by alkylation | 1. LiAlH₄; 2. Alkyl halide (e.g., CH₃I) | 4-((4-Methyl-1,4-oxazepan-4-ium-4-yl)carbonyl)aniline | Requires initial cleavage of the stable amide bond. |

| Oxygen | Lewis acid-mediated ring opening | Lewis Acid (e.g., BBr₃), CH₂Cl₂ | 4-((2-(2-Bromoethoxy)ethyl)carbamoyl)aniline | Coordination to oxygen activates the C-O bond for cleavage. |

Note: The reactions and products in this table are illustrative and based on the general reactivity of analogous systems. Experimental validation is necessary.

Mechanistic Investigations of Key Transformations

Due to the limited specific research on this compound, mechanistic investigations for its key transformations are not available. However, the mechanisms for the potential reactions discussed above can be postulated based on well-established organic chemistry principles.

Mechanism of Acid-Catalyzed Amide Hydrolysis: The most probable transformation for this molecule under acidic or basic conditions is the hydrolysis of the amide bond, leading to 4-aminobenzoic acid and 1,4-oxazepane.

Acid-Catalyzed Mechanism:

Protonation of the carbonyl oxygen of the amide increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of a water molecule on the carbonyl carbon forms a tetrahedral intermediate.

Proton transfer from the attacking water to the nitrogen atom of the oxazepane ring.

Collapse of the tetrahedral intermediate, with the now protonated 1,4-oxazepane acting as a leaving group, to reform the carbonyl group of what becomes 4-aminobenzoic acid.

Deprotonation of the resulting carboxylic acid and protonation of the liberated 1,4-oxazepane.

Base-Catalyzed Mechanism:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, expelling the 1,4-oxazepanide anion as the leaving group. This is a high-energy step as the pKa of the conjugate acid (1,4-oxazepane) is high.

Protonation of the 1,4-oxazepanide anion by the solvent (water) to yield 1,4-oxazepane.

Deprotonation of the initially formed 4-aminobenzoic acid by the basic medium.

Mechanism of Lewis Acid-Mediated C-O Bond Cleavage:

Coordination of the Lewis acid to the ether oxygen atom.

This coordination polarizes the C-O bond, making the adjacent carbon atoms more electrophilic.

Nucleophilic attack by the counter-ion of the Lewis acid (e.g., bromide from BBr₃) at one of the α-carbons in an S_N2 fashion.

This results in the cleavage of the C-O bond and the opening of the 1,4-oxazepane ring.

Applications in Advanced Organic Synthesis and Chemical Research

4-(1,4-Oxazepane-4-carbonyl)aniline as a Versatile Synthetic Building Block

The true synthetic value of this compound lies in its dual-purpose structure. The aniline (B41778) functional group is a well-established precursor for a vast array of chemical reactions, including diazotization, acylation, and carbon-nitrogen bond-forming reactions. Simultaneously, the 1,4-oxazepane (B1358080) component introduces a desirable heterocyclic scaffold into the target molecule, a feature often sought in medicinal chemistry for its potential to confer favorable biological properties.

The aniline moiety of the compound is a powerful tool for constructing intricate molecular frameworks. Aniline and its derivatives are fundamental starting materials for building a wide range of heterocyclic and polycyclic structures. For instance, the aniline group can participate in complex, one-pot reactions that assemble multiple molecules into a single, elaborate product. A notable example is a novel self-sequence reaction that uses anilines and aromatic ketones to construct 2-acylbenzothiazoles through a network of six consecutive reactions in a single vessel. This demonstrates the potential for this compound to be incorporated into similarly complex heterocyclic systems.

Furthermore, aniline derivatives are crucial in transition metal-catalyzed reactions to form fused ring systems. Palladium-catalyzed reactions, for example, are employed to synthesize 1,4-benzodiazepine (B1214927) structures, a privileged scaffold in pharmacology. The aniline portion of this compound could readily serve as the nucleophilic component in such cyclization strategies, thereby attaching the oxazepane ring to a newly formed benzodiazepine (B76468) core. Research on related aniline precursors has also shown their utility in copper-catalyzed reactions to produce complex spiro-carbazole/indoline molecules, highlighting another potential pathway for creating diverse polycyclic architectures from this building block. illinois.edu

| Reaction Type | Reactant Partner | Resulting Heterocyclic Structure |

| Self-Sequence Reaction | Aromatic Ketones | 2-Acylbenzothiazoles |

| Palladium-Catalyzed Cyclization | α-Amino Acid Derivatives | 1,4-Benzodiazepines |

| Copper-Catalyzed Annulation | Alkynes/Imines | Spiro-carbazole/indolines |

The 1,4-oxazepane ring system is recognized as a significant "scaffold" in modern drug discovery. mdpi.com A scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds for biological screening. The 1,4-oxazepane scaffold, in particular, is found in a number of pharmacologically relevant molecules.

By using this compound as a starting material, chemists can directly incorporate this valuable seven-membered ring into new molecular designs. Research into related 1,4-oxazepane derivatives has shown their potential as monoamine reuptake inhibitors for the treatment of depression and as potential inhibitors of the MDM2 protein, a target in cancer therapy. wikipedia.orgnoaa.gov Therefore, this compound serves as a key precursor for developing novel compounds based on these advanced and biologically significant scaffolds.

Contributions to Methodological Development in Organic Synthesis

Beyond its role as a structural component, this compound and similar molecules contribute to the advancement of synthetic methodologies by serving as substrates in the development of new catalysts and reactions.

The development of new catalysts that offer greater control and selectivity is a central goal of organic chemistry. The aniline functional group is an excellent substrate for testing the efficacy and selectivity of new catalytic systems. For example, recent research has demonstrated the use of zirconium(IV) hydroxide (B78521) (Zr(OH)₄) as a heterogeneous catalyst for the selective oxidation of anilines. ebi.ac.uk By simply changing the reaction solvent, this catalyst can selectively convert the aniline group into an azoxybenzene, azobenzene, or nitrosobenzene. ebi.ac.uk Using a substrate like this compound in such a system would allow for the synthesis of novel oxazepane-containing dimers or functionalized monomers, showcasing advancements in selective oxidation methods. ebi.ac.uk Similarly, the development of palladium catalysts for C-N bond formation often relies on aniline-type substrates to optimize reaction conditions and ligand design.

The use of structurally unique building blocks can lead to the discovery of new and unexpected reaction pathways. The reactivity of the aniline group in this compound makes it a candidate for complex reaction sequences. For instance, the discovery of a "self-sequence reaction network" that assembles substituted benzothiazoles from anilines and ketones in one pot is a prime example of novel pathway discovery. Employing a multifunctional aniline like this compound in such a reaction could provide insights into how different structural motifs influence the intricate sequence of bond-forming events, thus contributing to a deeper understanding of complex chemical transformations.

Research Applications in Molecular Recognition and Supramolecular Chemistry

The field of supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The structural features of this compound—specifically its amide linker (a strong hydrogen bond donor and acceptor), the aromatic ring (capable of π-π stacking), and the flexible oxazepane ring—give it significant potential for applications in molecular recognition and the construction of supramolecular structures.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(1,4-Oxazepane-4-carbonyl)aniline. While specific spectral data for this exact molecule is not widely published, a detailed analysis can be inferred from closely related analogues, such as morpholino(phenyl)methanone. rsc.org The combination of ¹H and ¹³C NMR provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The protons on the para-substituted benzene (B151609) ring will typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the amino group are expected to be shifted upfield compared to those ortho to the carbonyl group due to the electron-donating nature of the amine. A broad singlet for the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.

Aliphatic Region (1,4-Oxazepane Ring): The seven-membered oxazepane ring introduces conformational flexibility. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and oxygen atoms will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. These signals are typically found in the range of 3.0-4.0 ppm. The flexibility of the seven-membered ring may lead to broadened signals at room temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the amino group (C-NH₂) will be shifted upfield, while the carbon attached to the carbonyl group (C-C=O) will be shifted downfield.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the range of 168-172 ppm. rsc.org

Aliphatic Carbons (1,4-Oxazepane Ring): The five carbon atoms of the oxazepane ring will show signals in the aliphatic region of the spectrum, typically between 40 and 80 ppm. The carbons adjacent to the heteroatoms (C-N and C-O) will be the most deshielded.

Conformational analysis using variable-temperature NMR studies could provide insights into the ring-flipping energy barriers of the 1,4-oxazepane (B1358080) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amine Protons (-NH₂) | 3.5 - 4.5 (broad s) | - |

| Aromatic Protons (ortho to -NH₂) | 6.6 - 6.8 (d) | ~114 |

| Aromatic Protons (ortho to -C=O) | 7.6 - 7.8 (d) | ~129 |

| Aromatic Carbon (ipso to -NH₂) | - | ~150 |

| Aromatic Carbon (ipso to -C=O) | - | ~127 |

| Carbonyl Carbon (-C=O) | - | 169 - 171 |

| Oxazepane Protons (-N-CH₂-) | 3.5 - 3.8 (m) | 42 - 48 |

| Oxazepane Protons (-O-CH₂-) | 3.8 - 4.1 (m) | 66 - 70 |

| Oxazepane Protons (-C-CH₂-C-) | 1.8 - 2.2 (m) | 25 - 30 |

Mass Spectrometry Techniques for Complex Mixture Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The calculated molecular weight for the compound (C₁₂H₁₆N₂O₂) is 220.27 g/mol . High-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap, would provide a highly accurate mass measurement, confirming the molecular formula.

Fragmentation Pattern: In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecule is expected to fragment in a predictable manner, providing structural confirmation. Key fragmentation pathways would likely include:

Alpha-Cleavage: The primary cleavage is expected at the amide bond, leading to the formation of the 4-aminobenzoyl cation (m/z 120) and the 1,4-oxepane radical, or the 1,4-oxazepan-4-yl-iminium ion (m/z 100).

Loss of the Oxazepane Ring: Fragmentation within the seven-membered ring can lead to the loss of smaller neutral molecules like ethylene (B1197577) oxide.

Applications in Analysis: The aniline (B41778) functional group makes the molecule suitable for specific derivatization strategies in complex mixture analysis. nih.gov For instance, it can be used as a tag to react with aldehydes or other carbonyl-containing compounds, allowing for their sensitive detection by LC-MS. nih.gov This technique is valuable in metabolomics and environmental analysis. Furthermore, LC-MS is an ideal method for monitoring the synthesis of this compound, tracking the consumption of reactants and the formation of the product in real-time.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₂H₁₆N₂O₂ | - |

| Molecular Weight | 220.27 | - |

| [M+H]⁺ Ion (ESI+) | ~221.1285 | HRMS |

| Major Fragment Ion (m/z) | 120.0448 (C₇H₆NO)⁺ | MS/MS |

| Major Fragment Ion (m/z) | 100.0757 (C₅H₁₀N)⁺ | MS/MS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. As of now, the crystal structure for this compound has not been reported in publicly accessible databases.

Should a suitable single crystal be obtained, X-ray diffraction analysis would elucidate several key features:

Conformation of the 1,4-Oxazepane Ring: It would determine the preferred conformation of the seven-membered ring in the solid state (e.g., chair, boat, or twist-chair).

Planarity of the Amide Bond: The analysis would confirm the degree of planarity of the amide linkage between the phenyl ring and the oxazepane moiety.

Intermolecular Interactions: It would reveal the network of intermolecular hydrogen bonds, particularly involving the amine (-NH₂) group and the carbonyl oxygen, which dictates the crystal packing and influences physical properties like melting point and solubility. The presence of π-π stacking interactions between the aromatic rings could also be identified. nih.gov

This information is invaluable for computational modeling and for understanding structure-property relationships.

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. Based on data from the analogous compound (4-aminophenyl)(phenyl)methanone, key peaks can be predicted. nist.gov

N-H Stretching: The primary amine will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxazepane ring will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group is expected around 1630-1680 cm⁻¹. This is a key diagnostic peak.

Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O-C ether linkage in the oxazepane ring should be present in the 1100-1250 cm⁻¹ range.

C-N Stretching: The C-N stretching of the amide and the aromatic amine will appear in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing mode, typically give strong Raman signals. The symmetric vibrations of the molecule are often more Raman-active, while the asymmetric vibrations are more IR-active. The N=N double bond, if formed through a plasma-assisted catalytic coupling reaction of the aniline moiety, would show a characteristic peak between 1140 and 1440 cm⁻¹. nih.gov

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1100 - 1250 | Strong |

| Amide (C-N) | Stretch | 1200 - 1350 | Medium |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are studied)

The parent molecule, this compound, is achiral. However, chiral derivatives can be synthesized, which would necessitate the use of chiroptical spectroscopy for their characterization. Research has demonstrated the successful synthesis of novel chiral 1,4-oxazepane-5-carboxylic acids, which bear two stereocenters. nih.gov These syntheses often start from chiral precursors like polymer-supported homoserine. nih.gov

If a chiral center were introduced into the 1,4-oxazepane ring of this compound, for example at the C-2 or C-3 position, a pair of enantiomers would result. In such cases, chiroptical techniques would be essential.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for:

Confirming Chirality: A non-zero CD spectrum confirms the presence of a chiral molecule.

Determining Enantiomeric Excess (ee): The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the stereocenter(s) can often be determined. Enantiomers will exhibit mirror-image CD spectra.

The study of such chiral derivatives could be significant for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(1,4-Oxazepane-4-carbonyl)aniline. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding the molecule's chemical behavior.

Studies on related N-acylaniline compounds, such as acetanilide, reveal key electronic features that are applicable here. wikipedia.org The amide bond exhibits significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. youtube.com This resonance affects the geometry and rotational barrier of the C-N bond. The electronic nature of the aniline (B41778) ring is modulated by the interplay between the electron-donating amino group and the electron-withdrawing acyl group.

DFT studies on aniline and its derivatives have provided detailed insights into how substituents affect the electronic structure. researchgate.net For this compound, the oxazepane group, connected via the carbonyl linker, influences the electron density distribution across the aromatic ring. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of Related Aniline Derivatives

| Property | Description | Predicted Value/Observation | Reference |

|---|---|---|---|

| Amide C-N Bond | Rotational Barrier | Approximately 20 kcal/mol, indicating significant double bond character. | youtube.com |

| HOMO-LUMO Gap | Indicator of Reactivity | Influenced by substituents on the aniline ring. | researchgate.net |

| N-H Bond | Anion Formation | Elongation of N-H bonds upon formation of a molecular anion. | researchgate.net |

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time, providing insights into its flexibility and interactions with a solvent environment. The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and can adopt multiple conformations. Studies on related 1,4-oxazepane derivatives suggest that the most energetically favorable conformation is a chair-like structure. rsc.org

MD simulations can model the dynamic behavior of this ring system, including ring-puckering and interconversion between different low-energy conformations. Furthermore, the rotation around the single bonds connecting the oxazepane ring to the aniline moiety can be investigated. nih.gov

When considering solvation effects, MD simulations can reveal how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds. The amide carbonyl oxygen and the ether oxygen in the oxazepane ring are expected to be primary sites for hydrogen bonding with protic solvents. nih.gov The stability of different conformers can be significantly influenced by the solvent environment. nih.gov The hydration of amides in helical structures has been shown to involve fractional occupancies of water molecules at the carbonyl groups, indicating a dynamic and heterogeneous interaction. nih.gov

Table 2: Conformational and Solvation Characteristics of Related Structures

| Feature | Description | Observation | Reference |

|---|---|---|---|

| 1,4-Oxazepane Ring | Preferred Conformation | Energetically favorable chair conformation. | rsc.org |

| Amide Hydration | Solvent Interaction | Carbonyl groups on protein surfaces interact with solvent water. | nih.gov |

| Flexible Loops | Dynamic Behavior | MD simulations can probe the flexibility and conformational ensemble of unbound states. | nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis via DFT

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including the formation and hydrolysis of the amide bond in this compound. The formation of amides from carboxylic acids and amines is a fundamental reaction in organic chemistry. libretexts.org Computational studies have explored the uncatalyzed direct amide formation, suggesting a neutral pathway involving a hydrogen-bonded carboxylic acid dimer as a plausible mechanism. dur.ac.ukdntb.gov.ua

For the synthesis of this compound, which would likely involve the reaction of 4-aminobenzoic acid or a derivative with 1,4-oxazepane, DFT can be used to model the reaction pathway. This involves identifying the transition state structures and calculating the activation energies for each step. Studies on similar amide bond formations have shown that the reaction can proceed through a stepwise mechanism involving one or two transition states. researchgate.net The reaction force analysis can further dissect the structural and electronic rearrangements along the reaction coordinate. researchgate.net

Table 3: Mechanistic Insights from DFT Studies on Amide Formation

| Reaction Aspect | Computational Finding | Significance | Reference |

|---|---|---|---|

| Uncatalyzed Amide Formation | Neutral intermediate pathway is accessible. | Explains reaction occurrence without a catalyst. | dur.ac.ukdntb.gov.ua |

| Stepwise Mechanism | Involves two transition states (TS1 and TS2). | Provides a detailed picture of the reaction progress. | researchgate.net |

| Catalyzed Amide Formation | Ruthenium pincer complexes can be effective catalysts. | Offers routes for efficient synthesis. | rsc.org |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds or serve as a reference in the absence of experimental data.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be enhanced by considering solvent effects and by comparing them with experimental data from structurally similar compounds. For instance, the chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of the amide substituent. Variable temperature NMR experiments on related aromatic amides have been used to determine rotational barriers, which can be correlated with computational results. nih.gov

Similarly, the IR spectrum can be simulated. The characteristic vibrational frequencies, such as the C=O stretch of the amide, the N-H stretches of the amine, and the C-O-C stretch of the oxazepane ring, can be calculated. These predicted spectra can be compared with experimental IR data to confirm the molecular structure.

In Silico Design of Novel Analogs for Research Applications

The computational framework established for this compound can be extended to the in silico design of novel analogs with tailored properties for various research applications. For example, by systematically modifying the substituents on the aniline ring or the oxazepane moiety, it is possible to tune the electronic and steric properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on related 1,4-oxazepane derivatives have shown that the size of the oxazepane ring and the nature of the substituents are important for biological activity, for instance, as dopamine (B1211576) D4 receptor ligands. nih.gov By identifying the key pharmacophoric features through computational methods like GRID/GOLPE, new analogs with potentially enhanced affinity or selectivity for a biological target can be designed. nih.gov Such in silico screening can prioritize compounds for synthesis, thereby saving time and resources in the drug discovery process. The design of novel inhibitors for protein-protein interactions has also been explored with related tetrahydrobenzo[f] nih.govrsc.orgoxazepine scaffolds. acs.org

Biological Interactions and Mechanistic Insights Preclinical Research Focus

Use as a Chemical Probe for Biological Target Identification (in vitro)

No published studies were found that describe the use of 4-(1,4-Oxazepane-4-carbonyl)aniline as a chemical probe for identifying biological targets in vitro.

Investigation of Molecular Interactions with Biomolecules (e.g., enzymes, receptors)

There is no available research detailing the molecular interactions of This compound with any biomolecules, such as enzymes or receptors.

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

No literature could be located that utilizes the This compound scaffold for structure-activity relationship (SAR) studies in the context of chemical biology.

Mechanistic Studies of Biological Processes (e.g., enzyme inhibition in vitro)

No in vitro studies investigating the role of This compound in the inhibition of enzymes or other biological processes have been published.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline, typically achieved via amide bond formation between a 4-aminobenzoic acid derivative and 1,4-oxazepane (B1358080), is highly amenable to modern continuous flow technologies. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability. researchgate.netucd.ie

A prospective multi-step flow synthesis could begin with the reduction of a nitroaromatic precursor. acs.org For instance, a packed-bed reactor containing a supported catalyst like Palladium on carbon (Pd/C) could efficiently reduce a nitro precursor to the corresponding aniline (B41778) derivative under continuous hydrogenation conditions. acs.org This aniline intermediate could then be directly channeled into a second reactor module. Here, it would be mixed with an activated carboxylic acid or acyl chloride to form the central amide bond. rsc.org The integration of in-line purification and real-time analysis would allow for automated optimization and high-throughput production. researchgate.netrsc.org This approach would not only increase efficiency and yield but also minimize the handling of potentially toxic intermediates like aniline derivatives. nih.gov

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis | Potential Advantage of Flow |

| Reaction Time | 6-24 hours | 15-60 minutes residence time | Higher productivity, faster optimization rsc.org |

| Temperature Control | Prone to hotspots | Precise, uniform heating/cooling | Improved selectivity, enhanced safety researchgate.net |

| Scalability | Complex, non-linear | Linear (running longer) | Predictable and seamless scale-up |

| Workup | Multi-step extraction/purification | In-line extraction and purification | Reduced solvent use, automation rsc.org |

| Overall Yield | 60-80% (typical) | >90% (projected) | Higher efficiency, less waste acs.org |

Development of Asymmetric Synthetic Routes

The parent molecule, this compound, is achiral. However, the introduction of stereocenters, particularly on the oxazepane ring, could lead to novel chiral building blocks for medicinal chemistry. The development of asymmetric routes to synthesize chiral analogues of this compound is a significant and unexplored research area.

Future strategies could focus on two main approaches:

Starting from Chiral Precursors: Synthesizing the oxazepane ring from enantiopure starting materials, such as chiral amino alcohols, would be a direct method.

Asymmetric Catalysis: A more sophisticated approach involves the enantioselective synthesis of the heterocyclic core. Drawing inspiration from the successful asymmetric synthesis of related seven-membered rings like 1,4-benzoxazepines, a chiral Brønsted acid or a transition-metal catalyst could be employed to catalyze the cyclization step, inducing high enantioselectivity. nih.govacs.org Organocatalytic methods, which have been used to create other chiral oxazinane scaffolds, could also be adapted for this purpose. nih.gov The use of chiral auxiliaries attached to the substrate is another established method to direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. youtube.comyoutube.com

Table 2: Potential Asymmetric Strategies for Chiral 1,4-Oxazepane Analogs

| Strategy | Description | Key Challenge | Relevant Precedent |

| Chiral Pool Synthesis | Use of enantiopure amino alcohols or other readily available chiral molecules as starting materials. | Availability and cost of suitable starting materials. | Common in natural product synthesis. |

| Catalytic Desymmetrization | Enantioselective ring-opening of a prochiral precursor, such as a substituted oxetane, with an amine. nih.govacs.org | Designing a substrate and catalyst system specific to the 1,4-oxazepane core. | Synthesis of enantioenriched 1,4-benzoxazepines. nih.govacs.org |

| Asymmetric Cyclization | Intramolecular cyclization of a linear precursor using a chiral catalyst to control stereochemistry. | Preventing racemization and achieving high enantiomeric excess (ee). | Organocatalytic [4+2] cycloadditions for oxazinanes. nih.gov |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction, followed by its removal. youtube.com | Efficiency of auxiliary attachment and cleavage without affecting the product. | Evans auxiliaries in asymmetric aldol (B89426) reactions. |

Exploration of Photocatalytic Transformations

Visible-light photocatalysis has emerged as a powerful tool for conducting chemical transformations under mild and environmentally friendly conditions. nih.gov This methodology could be applied to the synthesis of this compound in several ways. The central amide bond could be formed via the photooxidative coupling of an aldehyde and an amine, using simple organic dyes like riboflavin (B1680620) derivatives as catalysts. acs.orgacs.org This would avoid the need for stoichiometric coupling reagents, which generate significant waste. dntb.gov.ua

Furthermore, the aniline precursor itself can be synthesized photocatalytically. The reduction of nitroarenes to anilines can be achieved with high selectivity using various semiconductor photocatalysts (e.g., TiO₂) and a hydrogen source, sometimes even using biomass-derived saccharides instead of hydrogen gas. nih.govnih.gov This green approach could be integrated into a sustainable manufacturing process. nih.gov The aniline moiety of the final product could also undergo further photocatalytic reactions, such as polymerization or functionalization, opening up novel applications. uni.lucumbria.ac.uk

Applications in Advanced Material Science Research

The aniline functionality in this compound makes it a prime candidate for use as a monomer in the synthesis of advanced functional polymers. Polyaniline (PANI) is a well-known conducting polymer, and by using this substituted aniline, a new PANI derivative could be created. researchgate.netresearchgate.net The bulky and flexible 4-(1,4-oxazepane-4-carbonyl) substituent would likely impart unique properties to the resulting polymer, such as improved solubility in common organic solvents and altered surface morphology. researchgate.netscribd.com These changes could be beneficial for creating solution-processable films for applications in chemical sensors or electronic devices. researchgate.netrsc.org

Research could explore the electropolymerization or chemical polymerization of this monomer to create novel materials. uni.lucumbria.ac.uk The resulting polymers could be characterized to understand how the N-substituent affects the electronic properties, chain packing, and sensor response compared to unsubstituted PANI. scribd.comrsc.org Furthermore, copolymerization with aniline or other functionalized anilines could be used to fine-tune the material properties for specific applications. Another avenue involves synthesizing polymers with a backbone composed of nitrogen and sulfur by reacting aniline derivatives with sulfur-containing reagents, which can result in colored, conjugated materials. nih.gov

Novel Derivatization Strategies for Expanding Chemical Space

The core structure of this compound offers multiple sites for derivatization, allowing for the rapid expansion of its chemical space for applications in drug discovery and materials science. Late-stage functionalization (LSF) techniques are particularly attractive as they allow for the modification of a complex molecule in the final steps of a synthesis. acs.orgnih.gov

Key derivatization strategies to explore include:

Aniline Ring Functionalization: The aromatic ring is susceptible to electrophilic substitution. More advanced C-H activation methods could enable the regioselective introduction of alkyl, aryl, or other functional groups at the positions ortho to the amine, which is a common strategy for modifying bioactive compounds. researchgate.net Photocatalysis could also be used for late-stage sulfonylation of the aniline ring. acs.org

Aniline Nitrogen Functionalization: The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to form N-aryl linkages. rsc.org

Oxazepane Ring Functionalization: The aliphatic C-H bonds on the oxazepane ring represent a more challenging but highly valuable target for functionalization. New catalytic methods could enable the introduction of substituents on the seven-membered ring, significantly altering its conformation and properties.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Target Site | Reagents/Conditions | Potential Outcome |

| C-H Alkylation | Aniline Ring (ortho) | Palladium/Norbornene Catalysis researchgate.net | Introduction of alkyl groups to modulate steric and electronic properties. |

| C-H Sulfonylation | Aniline Ring (ortho) | Visible-Light Photocatalysis, Sulfonamides acs.org | Addition of sulfonyl groups for potential biological activity. |

| N-Arylation | Aniline Nitrogen | Cu(II) Catalysis, Aryl Halides researchgate.net | Synthesis of tri-aryl amine structures. |

| N-Acylation | Aniline Nitrogen | Acid Chlorides, Base | Formation of a diamide (B1670390) structure, altering H-bonding capabilities. |

| Aliphatic C-H Oxidation | Oxazepane Ring | Oxidizing Agents (e.g., Ru/Oxone) | Introduction of carbonyl or hydroxyl groups on the heterocycle. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1,4-Oxazepane-4-carbonyl)aniline, and what purification challenges arise due to its structural features?

Answer:

The synthesis typically involves coupling 1,4-oxazepane with an aniline derivative via a carbonyl linker. A plausible route is the formation of an amide bond using activated esters (e.g., N-hydroxysuccinimide) or coupling agents like EDCI/HOBt. Challenges include:

- Side reactions : Competing acylation at unintended sites on the aniline ring, requiring careful control of stoichiometry and reaction time.

- Purification : Polar functional groups (amide, oxazepane) complicate isolation. Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended .

- Yield optimization : Catalytic methods (e.g., Pd/C for hydrogenation steps) may enhance efficiency, as seen in analogous benzoxazine syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm) and oxazepane ring protons (δ 3.0–4.5 ppm for N-CH₂-O groups).

- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm) and aromatic carbons (δ ~115–140 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₂H₁₅N₂O₂, exact mass 235.108 g/mol) with fragmentation patterns indicating cleavage at the amide bond.

Cross-validation with HPLC purity analysis (>95%) ensures structural integrity .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can:

- Map electron density : Identify nucleophilic sites (e.g., aromatic ring positions) via Fukui indices or electrostatic potential surfaces.

- Simulate reaction pathways : Compare activation energies for substitutions at ortho, meta, and para positions relative to the amide group.

- Predict solvent effects : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction kinetics.

Experimental validation through kinetic studies (e.g., monitoring reaction rates in DMSO vs. THF) is essential to reconcile computational and empirical data.

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Variability in assay conditions : Standardize parameters (e.g., cell lines, incubation time) and validate with positive controls.

- Structural impurities : Use high-resolution LC-MS to confirm compound purity (>98%) and rule out byproducts.

- Solubility differences : Pre-formulation studies (e.g., DLS for nanoparticle dispersion) ensure consistent bioavailability .

Meta-analyses of published data, coupled with independent replication, can clarify structure-activity relationships.

Advanced: How does the oxazepane ring’s conformational flexibility influence the compound’s interactions with biological targets?

Answer:

The seven-membered oxazepane ring exhibits chair-like and boat-like conformations, affecting:

- Binding affinity : Molecular dynamics simulations reveal preferred conformers during protein-ligand docking (e.g., with kinase targets).

- Solubility : Polar surface area (PSA) calculations (~52 Ų) correlate with membrane permeability, validated via logP measurements (~2.8) .

Comparative studies with rigid analogs (e.g., piperazine derivatives) can isolate conformational effects on bioactivity .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Thermal stability : DSC/TGA analysis shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation.

- Hydrolytic sensitivity : The amide bond is susceptible to hydrolysis in acidic/basic conditions. Stability testing in PBS (pH 7.4) over 72 hours is advised.

- Oxidative degradation : Antioxidants (e.g., BHT) may prolong shelf life in solution phases .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) facilitate mechanistic studies of this compound in metabolic pathways?

Answer:

- Tracer studies : ¹³C-labeled carbonyl groups track metabolic incorporation via LC-MS/MS.

- Protein binding assays : ¹⁵N-labeled aniline moieties enable NMR-based detection of target interactions.

- Degradation profiling : Isotope ratios in degradation products (e.g., hydrolyzed fragments) identify major pathways .

Advanced: What experimental designs optimize the scalability of this compound synthesis for preclinical studies?

Answer:

- Flow chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., microreactors for amide coupling).

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Advanced: How do soil adsorption studies inform the environmental fate of this compound?

Answer:

- Soil column experiments : Measure partition coefficients (Kd) across soil layers to assess mobility.

- Degradation kinetics : HPLC quantifies parent compound and metabolites under aerobic/anaerobic conditions.

- Modeling : Finite-element simulations predict leaching potential based on pump-speed variations, as demonstrated for aniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.